10H-Phenoxazine, 1,3,7,9-tetranitro-
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Overview
Description
10H-Phenoxazine, 1,3,7,9-tetranitro- is a heterocyclic compound with the molecular formula C12H5N5O9. It is known for its unique structure, which includes a phenoxazine core substituted with four nitro groups at positions 1, 3, 7, and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenoxazine, 1,3,7,9-tetranitro- typically involves the nitration of phenoxazine. The process begins with the preparation of phenoxazine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of 10H-Phenoxazine, 1,3,7,9-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
10H-Phenoxazine, 1,3,7,9-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
Oxidation: Formation of phenoxazine oxides.
Reduction: Formation of 1,3,7,9-tetraamino-10H-phenoxazine.
Substitution: Formation of various substituted phenoxazine derivatives
Scientific Research Applications
10H-Phenoxazine, 1,3,7,9-tetranitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 1,3,7,9-tetranitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,7,9-Tetranitro-10H-phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
10H-Phenoxazine: Lacks the nitro groups and has different reactivity and applications
Uniqueness
10H-Phenoxazine, 1,3,7,9-tetranitro- is unique due to its specific substitution pattern with four nitro groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
CAS No. |
24050-28-0 |
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Molecular Formula |
C12H5N5O9 |
Molecular Weight |
363.20 g/mol |
IUPAC Name |
1,3,7,9-tetranitro-10H-phenoxazine |
InChI |
InChI=1S/C12H5N5O9/c18-14(19)5-1-7(16(22)23)11-9(3-5)26-10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H |
InChI Key |
NFVJASJPSJPHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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